
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S . It is used in the preparation of potent Bcl-2/Bcl-xL inhibitors with strong in vivo antitumor activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonyl chloride group . The presence of these functional groups significantly influences the chemical properties and reactivity of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that sulfonyl chlorides are typically reactive towards nucleophiles due to the good leaving group (Cl-). This allows them to participate in substitution reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 253.635 Da . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Pesticide Intermediates
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride is instrumental in synthesizing key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is pivotal for preparing various pesticides, including the herbicidal juthiacet-methyl. An alternative synthesis route involves bis(4-amino-2chlorophenyl) disulfide through the Schiemann reaction, highlighting its versatility and cost-effectiveness in pesticide production (Xiao-hua Du et al., 2005).
Covalent Attachment to Solid Supports
The strong electron-withdrawing property of 4-fluorobenzenesulfonyl chloride makes it an excellent agent for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and Sepharose beads. This reactivity opens avenues for therapeutic applications, particularly in bioselective separation processes for human lymphocyte subsets and tumor cells from bone marrow (Y. A. Chang et al., 1992).
Fluorination and Dehydrogenation in Organic Synthesis
The molecule serves as a precursor in the fluorination of organic compounds, contributing to the creation of fluorinated products with significant chemical and pharmaceutical relevance. For instance, its derivates are used in one-pot, non-catalytic approaches to synthesize 1,2,4-benzothiadiazine-1,1-dioxides, demonstrating its utility in creating complex organic structures with potential therapeutic applications (A. Cherepakha et al., 2011).
Advanced Materials and Corrosion Inhibition
In materials science, derivatives of this compound are studied for their potential as corrosion inhibitors, offering insights into the development of more durable and corrosion-resistant materials. The compound's derivatives are evaluated through quantum chemical calculations and molecular dynamics simulations, suggesting their effectiveness in protecting metal surfaces (S. Kaya et al., 2016).
Diagnostic Imaging and Tracer Development
In the field of medical imaging, derivatives of this compound are explored as precursors for developing positron emission tomography (PET) tracers. These compounds, through intricate synthetic pathways, contribute to the advancement of diagnostic imaging techniques, facilitating the non-invasive study of physiological and pathological processes in living organisms (P. Gebhardt & H. Saluz, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-6(15(8,13)14)3-2-5(9)7(4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRIRWRJGMRBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
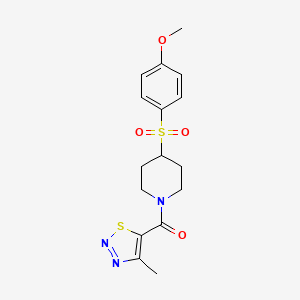
amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)
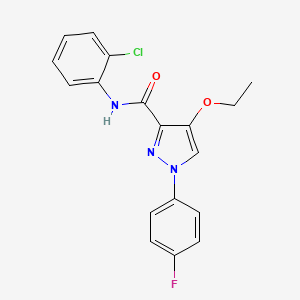
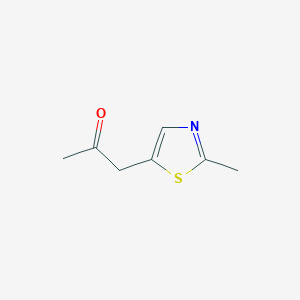
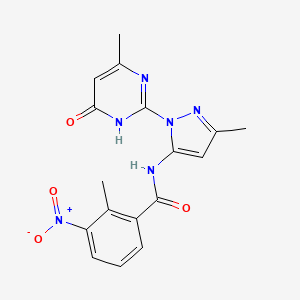
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)

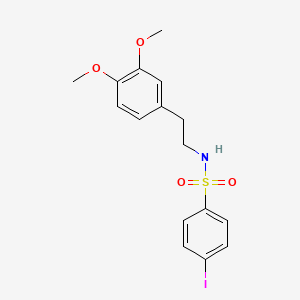
![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)
